Direct Yellow 120

Description

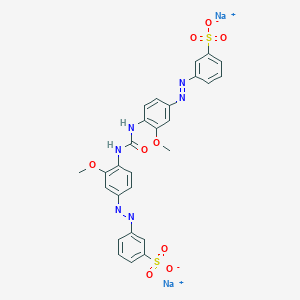

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[3-methoxy-4-[[[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]-oxidomethylidene]amino]phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZGSFUTGDGCSC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Yellow 120 chemical structure and molecular weight

An In-Depth Technical Guide to C.I. Direct Yellow 120: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 120 (CAS Registry Number: 12222-63-8) is a significant member of the direct dye class, a category of water-soluble colorants primarily utilized for their ability to affix to cellulosic substrates like cotton, paper, and viscose rayon through non-covalent interactions.[1] As a double azo dye, its molecular architecture is characterized by the presence of two azo (-N=N-) chromophores, which are fundamental to its color properties. This guide provides a detailed examination of the chemical structure and molecular weight of Direct Yellow 120, offering insights into its synthesis, physicochemical properties, and analytical characterization, which are critical for its application and for research into related azo compounds.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a chemical entity begins with its fundamental identifiers and properties. Direct Yellow 120 is known by several names, including C.I. 29040 and Direct Fast Yellow GR. Its key properties are summarized in the table below. The high molecular weight and the presence of multiple sulfonate groups contribute to its solubility in water, a defining characteristic of direct dyes.

| Property | Value | Source(s) |

| CAS Registry Number | 12222-63-8 | [2][3][4] |

| C.I. Name | Direct Yellow 120, C.I. 29040 | |

| Molecular Formula | C₂₇H₂₂N₆Na₂O₉S₂ | [2][4] |

| Molecular Weight | 684.61 g/mol | |

| Exact Mass | 684.069 g/mol | [1] |

| Chemical Class | Disazo (Double Azo) Dye | |

| Appearance | Yellow Powder | |

| Primary Application | Paper and Viscose Dyeing | [1] |

Elucidation of the Chemical Structure

The precise structure of many commercial dyes, including Direct Yellow 120, is often not explicitly published. However, the structure can be reliably inferred from its documented manufacturing process and its classification as a double azo dye.

Synthesis Pathway

The synthesis of Direct Yellow 120 involves the diazotization of 3-Aminobenzenesulfonic acid (metanilic acid), which is then coupled with (2-Methoxyphenylamino)methanesulfonic acid.[3] The term "double azo" and the final molecular formula (C₂₇H₂₂N₆Na₂O₉S₂) strongly suggest a symmetrical molecule formed through a central linking unit or the dimerization of an intermediate. A plausible pathway involves an oxidative coupling or a reaction that links two monoazo units. Based on the precursors and final formula, a proposed structure is presented below.

Key Structural Features:

-

Azo Chromophores (-N=N-): The two azo groups are the primary chromophores responsible for absorbing light in the blue-violet region of the spectrum, which results in the observed yellow color. The extended conjugation system across the aromatic rings and azo linkages is critical for this absorption.

-

Sulfonate Groups (-SO₃⁻): The molecule contains two sulfonate groups, present as sodium salts. These anionic groups are key to the dye's functionality. They confer significant water solubility and are the primary sites for forming hydrogen bonds with the hydroxyl groups of cellulose fibers, enabling the "direct" dyeing mechanism without the need for a mordant.

-

Aromatic Rings: The structure is built upon a scaffold of benzene rings, which provide the framework for the conjugated system.

-

Amine and Methoxyl Substituents: The secondary amine (-NH-) and methoxy (-OCH₃) groups act as auxochromes. These electron-donating groups modify the energy of the electronic transitions within the chromophore, influencing the exact shade of yellow and the intensity of the color.

Proposed Molecular Structure Diagram

The following diagram illustrates the proposed chemical structure of the disodium salt of Direct Yellow 120, consistent with its molecular formula and synthetic origin.

Caption: Proposed structure of C.I. Direct Yellow 120.

Experimental Protocol: Quantitative Analysis by UV-Visible Spectroscopy

The concentration of Direct Yellow 120 in an aqueous solution can be accurately determined using UV-Visible spectroscopy, a technique that relies on the Beer-Lambert Law. This protocol outlines a general procedure for creating a calibration curve and measuring the concentration of an unknown sample.

I. Objective

To determine the concentration of an unknown Direct Yellow 120 solution by measuring its absorbance at the wavelength of maximum absorbance (λmax) and comparing it to a series of standard solutions of known concentration.

II. Materials and Equipment

-

Direct Yellow 120 powder

-

Deionized (DI) water

-

Volumetric flasks (100 mL, 10 mL)

-

Graduated pipettes (1, 2, 5, 10 mL)

-

Cuvettes (quartz or polystyrene, 1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

III. Methodology

Step 1: Preparation of Stock Solution (e.g., 100 mg/L)

-

Accurately weigh 10.0 mg of Direct Yellow 120 powder.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of DI water and swirl vigorously to dissolve the dye completely. Gentle warming or sonication can aid dissolution.

-

Once dissolved, dilute the solution to the 100 mL mark with DI water.

-

Stopper the flask and invert it several times to ensure homogeneity. This is the 100 mg/L stock solution.

Step 2: Preparation of Standard Solutions

-

Label five 10 mL volumetric flasks as 2, 4, 6, 8, and 10 mg/L.

-

Using appropriate pipettes, transfer 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 mg/L stock solution into the corresponding volumetric flasks.

-

Dilute each flask to the 10 mL mark with DI water.

-

Stopper and invert each flask to ensure thorough mixing.

Step 3: Determination of λmax

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Fill a cuvette with DI water to serve as the blank. Place it in the reference cell holder.

-

Fill a second cuvette with the 6 mg/L standard solution and place it in the sample cell holder.

-

Perform a wavelength scan over the visible range (e.g., 380-700 nm) to find the wavelength of maximum absorbance (λmax). For a yellow dye, this is typically in the 400-440 nm range.

Step 4: Measurement and Calibration Curve Generation

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Calibrate the instrument to zero absorbance using the DI water blank.

-

Measure the absorbance of each of the five standard solutions (2, 4, 6, 8, and 10 mg/L), rinsing the sample cuvette with the next standard before filling.

-

Record the absorbance values for each concentration.

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 indicates a good linear fit.

Step 5: Measurement of Unknown Sample

-

Measure the absorbance of the unknown Direct Yellow 120 solution at λmax.

-

If the absorbance is higher than the most concentrated standard, the unknown sample must be diluted with DI water to fall within the calibration range. Record the dilution factor.

-

Using the equation from the calibration curve, calculate the concentration of the (diluted) unknown sample: Concentration = (Absorbance - c) / m .

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to find the concentration of the original, undiluted sample.

IV. Self-Validation and Trustworthiness

This protocol is self-validating through the generation of the calibration curve. The linearity of the curve, as quantified by the R² value, confirms that the measurements adhere to the Beer-Lambert Law within the tested concentration range. The use of a blank corrects for absorbance from the solvent and cuvette, ensuring that the measured absorbance is due solely to the dye.

Conclusion

Direct Yellow 120 is a disazo dye whose chemical properties are dictated by its complex aromatic structure, water-solubilizing sulfonate groups, and electron-modulating auxochromes. Its molecular weight of 684.61 g/mol reflects a large molecular size, which is typical for direct dyes and aids in their affinity for cellulosic fibers. The technical protocols for its analysis, such as UV-Visible spectroscopy, are robust and rely on fundamental principles of light absorption, allowing for precise and reliable quantification in research and industrial settings. This guide provides a foundational understanding of this compound for professionals engaged in materials science, chemical analysis, and related fields.

References

-

World Dye Variety. (2012, July 3). Direct Yellow 120. Retrieved from [Link]

Sources

Photophysical Characterization and UV-Vis Spectrophotometric Analysis of Direct Yellow 120

Executive Summary

Direct Yellow 120 (DY120) is a synthetic, water-soluble anionic azo dye extensively utilized in the textile, leather, and paper industries[1]. Known commercially by synonyms such as Direct Fast Yellow GR, it is identified by the CAS number 12222-63-8 and possesses a molecular weight of 684.61 g/mol [1]. Due to its complex molecular architecture—comprising multiple aromatic rings, azo linkages (–N=N–), and sulfonate groups—DY120 exhibits distinct photophysical properties. Accurate determination of its UV-Vis absorption spectrum, specifically its wavelength of maximum absorption ( λmax ), is critical for quality control, dye concentration quantification, and environmental monitoring of wastewater effluents. This whitepaper provides an in-depth technical guide on the spectroscopic profiling of DY120, detailing the underlying mechanisms of its light absorption and the standardized protocols for its empirical measurement.

Chemical Structure and Chromophoric Mechanisms

The vibrant yellow hue of DY120 is fundamentally governed by its extended π -conjugated system. The core chromophore consists of the azo group bridging aromatic moieties.

-

Electronic Transitions : The primary absorption peak in the UV-Vis spectrum of DY120 arises from the π→π∗ transition of the conjugated azo-aromatic system. A secondary, less intense shoulder may occur due to the n→π∗ transition involving the non-bonding electrons of the nitrogen and oxygen atoms.

-

Absorption Peak ( λmax ) : In a neutral aqueous solution, azo yellow dyes of this class, including DY120, typically exhibit a broad absorption band in the visible region with a λmax ranging between 350 nm and 450 nm[2].

-

Solvatochromism and pH Sensitivity : The sulfonate groups confer high aqueous solubility. However, changes in solvent polarity or pH can induce spectral shifts (bathochromic or hypsochromic). For instance, extreme acidic conditions may protonate the azo nitrogen, disrupting conjugation and shifting the λmax . Standardized measurements are therefore conducted with the pH adjusted to 7 to 8 using ion-exchanged water[2].

Standardized Experimental Protocol: UV-Vis Spectrophotometry

To ensure high-fidelity data and adherence to the Beer-Lambert Law ( A=ϵ⋅l⋅c ), the following self-validating protocol must be strictly followed.

Step 1: Reagent and Sample Preparation

-

Solvent Selection : Use ultra-pure ion-exchanged water to prevent spectral interference from trace metal ions (e.g., Cu2+ ), which can form complexes with the dye and alter its absorption profile[2].

-

pH Adjustment : Ensure the solvent pH is strictly maintained between 7 and 8[2]. Causality: Azo dyes can undergo tautomerism or protonation at extreme pH levels, which artificially shifts the absorption peak.

-

Stock Solution : Accurately weigh the DY120 powder and dissolve it in the prepared water. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Instrument Calibration and Baseline Correction

-

Cuvette Selection : Use matched quartz cuvettes with an optical path length of 10 mm for full-spectrum transparency[2].

-

Baseline : Fill both the reference and sample cuvettes with the pH-adjusted ion-exchanged water. Run a baseline scan from 300 nm to 800 nm to subtract solvent and cuvette absorbance.

Step 3: Spectral Acquisition

-

Measurement : Replace the solvent in the sample cuvette with the DY120 working solution.

-

Parameters : Conduct the scan using a D65 light source with a visual field of 2°, scanning across the 300 nm to 800 nm wavelength range[2].

-

Peak Identification : Identify the λmax within the 350 nm to 450 nm window[2].

Step 4: Data Validation

-

Absorbance Tuning : For standardized industrial testing, adjust the dye concentration so that the peak absorbance falls precisely within the range of 1 to 2 Abs[2]. Causality: This specific range ensures the signal-to-noise ratio is maximized for industrial quality control while remaining within the linear dynamic range of high-end spectrophotometers.

-

Linearity Check : Plot the absorbance at λmax against a dilution series. Calculate the molar attenuation coefficient ( ϵ ) using linear regression. A correlation coefficient ( R2 ) > 0.99 validates the absence of dye aggregation (dimerization) and confirms instrumental linearity.

Quantitative Data Summary

The following table summarizes the key photophysical and physicochemical parameters of Direct Yellow 120.

| Parameter | Value / Characteristic | Significance |

| CAS Number | 12222-63-8 | Unique chemical identifier[1]. |

| Molecular Formula | C27H22N6Na2O9S2 | Defines the atomic composition and sulfonate groups[1]. |

| Molecular Weight | 684.61 g/mol | Required for exact molarity and ϵ calculations[1]. |

| λmax (Aqueous, pH 7-8) | 350 - 450 nm | Primary analytical wavelength range for azo yellow dyes[2]. |

| Target Absorbance Range | 1.0 - 2.0 Abs | Range specified for standardized industrial dye testing[2]. |

| Optical Path Length | 10 mm | Standard path length for quartz cuvettes[2]. |

Workflow Visualization

The following diagram illustrates the logical progression of the UV-Vis analytical workflow, emphasizing the self-validating feedback loop required for accurate dye quantification.

Caption: Self-validating UV-Vis spectrophotometric workflow for Direct Yellow 120 analysis.

Industrial and Environmental Relevance

Monitoring the UV-Vis absorption peak of DY120 is a critical industrial metric. In textile dyeing, the exhaustion rate of the dye bath is calculated by tracking the diminution of the λmax peak over time, allowing for the optimization of dye uptake and the minimization of waste.

Furthermore, as an azo dye, DY120 is highly recalcitrant to natural biodegradation. Environmental scientists utilize UV-Vis spectrophotometry to monitor the efficacy of advanced oxidation processes (AOPs) or bioremediation strategies. The complete disappearance of the peak in the 350–450 nm region signifies the successful cleavage of the azo bond (decolorization), while the emergence of new peaks in the UV region (<300 nm) can indicate the formation of intermediate aromatic amines, which require further targeted degradation.

References

-

[1] DIRECT YELLOW 120 Dye - Affordable Prices from Manufacturer and Supplier in Mumbai. Dyestuff India. URL:[Link]

-

[2] EP 1669413 A1: AZO COMPOUND, AQUEOUS DYE SOLUTIONS CONTAINING THE SAME, INKS AND USE THEREOF. European Patent Office / Google Patents. URL:

Sources

Quantitative Photometry of Direct Yellow 120: A Methodological Guide to Molar Extinction Coefficient Determination

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In the fields of textile engineering, materials science, and environmental remediation, the precise quantification of azo dyes is critical for evaluating dye uptake, degradation kinetics, and toxicological profiles. Direct Yellow 120 (DY120) is a bisdiazo-class dye widely utilized in cellulose and polyamide dyeing[1]. However, accurate quantitative analysis requires a rigorously determined molar extinction coefficient ( ε ) .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural steps. We will explore the causality behind the photophysical behaviors of DY120 and establish a self-validating experimental protocol based on the Beer-Lambert Law to determine its intrinsic ε value with high fidelity.

Physicochemical Profile of Direct Yellow 120

Before initiating photometric analysis, it is imperative to understand the molecular characteristics of the target analyte. DY120 is a large, water-soluble anionic dye. Its extensive π -conjugated system is responsible for its chromophoric properties, absorbing strongly in the visible spectrum[2].

Table 1: Key Physicochemical Properties of Direct Yellow 120

| Property | Specification |

| Chemical Name | Direct Yellow 120 (Synonym: Direct Fast Yellow GR) |

| CAS Registry Number | 12222-63-8 |

| Molecular Formula | C₂₇H₂₂N₆Na₂O₉S₂ |

| Molecular Weight | 684.61 g/mol |

| Chromophore Class | Bisdiazo (Double Azo) |

| Physical Appearance | Yellow Powder |

| Expected λmax | ~400 – 430 nm (Empirical verification required) |

Data sourced from 2[2] and 1[1].

Theoretical Framework & Causality in Experimental Design

The determination of ε relies on the Beer-Lambert Law :

A=ε⋅c⋅lWhere A is the dimensionless absorbance, c is the molar concentration (M), and l is the optical path length (standardized to 1 cm).

While the equation is straightforward, the physical reality of azo dyes introduces complexities that must be controlled:

-

Prevention of π−π Stacking (Aggregation): Azo dyes possess planar aromatic structures. At high concentrations (>100 µM), these molecules undergo non-covalent self-assembly, forming H-aggregates or J-aggregates. This aggregation causes a non-linear photometric response and shifts the absorption maximum ( λmax ). Causality: To extract the intrinsic monomeric ε , our protocol restricts the working concentration to a linear dynamic range yielding an absorbance between 0.1 and 1.0 AU[3].

-

Solvent and pH Dependency (Halochromism): DY120 contains ionizable sulfonate groups. Variations in solvent pH can alter the protonation state of the chromophore, directly impacting electron delocalization and shifting ε [4]. Causality: We mandate the use of a strongly buffered solvent (e.g., 10 mM Phosphate Buffered Saline, pH 7.4) rather than unbuffered deionized water to ensure photophysical stability.

Experimental Protocol: A Self-Validating Workflow

The following methodology is designed as a closed-loop, self-validating system. If the final data does not meet strict linearity thresholds, the system flags the presence of aggregation or instrumental error, prompting recalibration.

Figure 1: Step-by-step workflow for determining the molar extinction coefficient via UV-Vis.

Phase 1: Reagent Preparation

-

Stock Solution Formulation: Weigh exactly 6.85 mg of high-purity Direct Yellow 120 (MW: 684.61 g/mol ). Transfer quantitatively to a 10 mL volumetric flask.

-

Solubilization: Dissolve the powder in 10 mM Phosphate Buffered Saline (PBS, pH 7.4) to yield a 1.0 mM stock solution. Sonicate for 5 minutes in a dark environment to ensure complete dissolution without photobleaching.

-

Serial Dilution: Using calibrated micropipettes, prepare a concentration gradient of 5, 10, 15, 20, 30, 40, and 50 µM in 10 mM PBS.

Phase 2: Spectroscopic Scanning

-

Instrument Blanking: Fill a 1 cm path-length quartz cuvette with the blank solvent (10 mM PBS). Baseline the UV-Vis spectrophotometer from 300 nm to 700 nm.

-

λmax Identification: Scan the 20 µM DY120 solution across the same wavelength range. Identify the exact wavelength of maximum absorbance ( λmax ), which typically falls between 400 nm and 430 nm for direct yellow azo dyes[5]. Lock the spectrophotometer to this specific wavelength for subsequent measurements.

Phase 3: Photometric Measurement

-

Data Acquisition: Measure the absorbance of each standard solution (5 µM to 50 µM) at the established λmax .

-

Cuvette Protocol: Always rinse the cuvette twice with the new concentration before taking a reading, progressing from the lowest concentration (5 µM) to the highest (50 µM) to minimize carryover contamination.

Data Processing & System Validation

Once the absorbance values are recorded, the data must be subjected to linear regression analysis. Plot the Absorbance ( A , y-axis) against the Concentration ( c in Molarity, x-axis).

According to the Beer-Lambert Law ( A=ε⋅c⋅l ), because the path length ( l ) is exactly 1 cm, the slope of the regression line is directly equal to the molar extinction coefficient ( ε ) in units of M−1cm−1 [3].

The Self-Validating Logic Tree

To ensure scientific integrity, the protocol incorporates a strict linearity check. An R2 value of less than 0.999 indicates that the assumptions of the Beer-Lambert law have been violated (likely due to dye aggregation or detector saturation).

Figure 2: Self-validating logic tree for Beer-Lambert data processing and error correction.

Validation Criteria:

-

Intercept: The y-intercept must be statistically indistinguishable from zero. A high intercept indicates improper blanking or cuvette mismatch.

-

Linearity ( R2 ): Must be ≥0.999 . If R2<0.999 , discard the highest concentration data points (e.g., 40 µM and 50 µM) until linearity is restored, confirming that those concentrations exceeded the monomeric solubility limit.

By strictly adhering to this framework, researchers can confidently derive the true ε for Direct Yellow 120, ensuring downstream quantitative assays are built on an unshakeable analytical foundation.

Sources

Aqueous Solubility Profile of Direct Yellow 120: A Technical Guide for Advanced Applications

Introduction & Scope

As a Senior Application Scientist, I frequently encounter formulation challenges where the physicochemical behavior of complex dyes dictates the success of an assay, material synthesis, or drug delivery model. Direct Yellow 120 (CAS: 12222-63-8), a 1[1], is traditionally utilized in the textile and leather industries. However, its utility extends into biological staining and as a model amphiphilic compound in solubility studies. Understanding its precise aqueous behavior is paramount for researchers who need to ensure reproducible thermodynamic and kinetic profiles in their liquid formulations.

Physicochemical Properties & Structural Causality

Direct Yellow 120 (Molecular Formula: C27H22N6Na2O9S2) is characterized by its high molecular weight (684.61 g/mol ) and the presence of twin sodium sulfonate groups[1].

Causality of Solubility: The dye's solubility is fundamentally driven by its ability to2[2]. The bulky aromatic backbone (the double azo structure) provides significant hydrophobic character, which is counterbalanced by the highly polar sulfonate groups. This amphiphilic nature means that while it boasts 3[3], its dissolution is highly dependent on environmental factors like temperature and ionic strength.

Table 1: Physicochemical Summary of Direct Yellow 120

| Property | Value / Description |

| CAS Number | 12222-63-8 |

| Molecular Formula | C27H22N6Na2O9S2 |

| Molecular Weight | 684.61 g/mol |

| Chemical Class | Double Azo Dye |

| Color Index (C.I.) | 29040 |

| Aqueous Solubility (90°C) | ~70 g/L |

| Solvent Compatibility | Soluble in water; insoluble in most organic solvents |

Mechanistic Drivers of Aqueous Solubility

-

Temperature Dependence: The solubility of Direct Yellow 120 increases non-linearly with temperature[2]. At ambient temperatures (25°C), the rigid aromatic rings promote intermolecular π−π stacking, limiting dissolution. Elevating the temperature to 90°C provides the thermodynamic energy required to disrupt these aggregates,4[4].

-

pH and Electrolyte Sensitivity: Direct dyes are notoriously 2[2]. Lowering the pH protonates the sulfonate groups, neutralizing the charge repulsion between dye molecules and leading to rapid aggregation and precipitation. Therefore, formulations must be maintained in neutral to weakly alkaline media to ensure stability.

Experimental Protocol: Self-Validating Solubility Determination

To establish a robust solubility profile for downstream applications, empirical validation is required. The following protocol utilizes a self-validating feedback loop combining gravimetric and spectrophotometric analyses to ensure absolute data integrity.

Step 1: Preparation of Saturated Solutions

-

Weigh an excess amount (e.g., 10 g) of powdered Direct Yellow 120.

-

Add the powder to 100 mL of deionized water in a jacketed glass vessel. Adjust the pH to 7.2 using 0.1 M NaOH. Expert Insight: Maintaining a slightly alkaline pH prevents premature protonation of the sulfonate groups, ensuring the measured solubility strictly reflects the anionic, fully dissolved form.

Step 2: Thermal Equilibration

-

Stir the suspension at 500 rpm using a magnetic stirrer.

-

Equilibrate at targeted temperatures (e.g., 25°C, 50°C, 70°C, 90°C) for 24 hours using a circulating water bath. Expert Insight: A 24-hour window is critical to overcome the kinetic activation energy of dissolution. Shorter times often result in measuring a transient supersaturated state rather than true thermodynamic equilibrium.

Step 3: Phase Separation and Filtration

-

Extract 5 mL aliquots and immediately centrifuge at 10,000 x g for 15 minutes at the respective equilibration temperature (using a temperature-controlled centrifuge to prevent premature precipitation).

-

Filter the supernatant through a pre-heated 0.22 µm PTFE syringe filter.

Step 4: Spectrophotometric Quantification & Validation

-

Dilute the filtrate serially with deionized water to fall within the linear range of the Beer-Lambert law (Absorbance 0.2 - 0.8).

-

Measure absorbance at λmax (typically ~400 nm) using a UV-Vis spectrophotometer and calculate the concentration against a pre-established standard curve. Self-Validation Loop: Cross-verify the UV-Vis concentration by taking a known volume of the undiluted filtrate, lyophilizing it to absolute dryness, and performing a gravimetric mass balance. A variance of <5% between optical and gravimetric methods validates the protocol and rules out optical artifacts caused by nano-aggregates.

Logical Workflow Diagram

Below is the logical workflow for the solubility determination protocol, illustrating the critical path from sample preparation to data validation.

Experimental workflow for determining and validating the aqueous solubility of Direct Yellow 120.

Conclusion

The solubility profile of Direct Yellow 120 is a delicate balance dictated by its bulky hydrophobic azo core and its highly polar sodium sulfonate groups. By strictly controlling temperature and pH, researchers can manipulate its aqueous behavior to suit diverse applications, from industrial dyeing to advanced material functionalization. The dual-validation protocol provided ensures that solubility data remains robust, reproducible, and scientifically sound.

References

-

World Dye Variety. "Direct Yellow 120".[Link]

-

Sunrise Dyestuff Industries. "Direct Yellow Dyes".[Link]

Sources

Mechanism of Azo Bond Cleavage in Direct Yellow 120: A Comprehensive Technical Guide

Executive Summary

Direct Yellow 120 (CAS 12222-63-8) is a double azo class synthetic dye characterized by its complex polyaromatic structure and high affinity for cellulosic substrates [1]. While its primary industrial application lies in paper and textile coloration [2], the targeted cleavage of its azo bonds (-N=N-) is a subject of intense study in both environmental bioremediation and the development of bioorthogonal prodrug activation systems [3]. Because the nitrogen-nitrogen double bond possesses a high bond energy (~418 kJ/mol), spontaneous hydrolysis is negligible [3]. This guide deconstructs the two primary mechanisms for breaking this bond—enzymatic reduction via bacterial azoreductases and advanced photocatalytic cleavage—providing actionable, self-validating protocols for researchers.

Structural Profiling of Direct Yellow 120

Direct Yellow 120 (Molecular Formula: C27H22N6Na2O9S2) features a bis-azo chromophore system stabilized by extensive electron delocalization [4].

-

Electronic Environment: The presence of electron-withdrawing sulfonate groups enhances its aqueous solubility but also modulates the electron density around the azo bridges, making them electron-deficient xenobiotic targets [5].

-

Steric Hindrance: The bulky polyaromatic rings create significant steric barriers. For enzymatic degradation to occur, the substrate must precisely dock into the active site of the catalyst so that the distance from the electron donor to the azo bond is optimally aligned (~3.5 Å) [6].

Enzymatic Cleavage: The Ping-Pong Bi-Bi Mechanism

Bacterial azoreductases (e.g., from Bacillus or Pseudomonas species) are the primary biological catalysts utilized for azo dye degradation [7]. The most efficient of these are flavin-dependent enzymes that utilize Flavin Mononucleotide (FMN) as a prosthetic group and NAD(P)H as the obligate electron donor [6].

Mechanistic Causality

The cleavage operates via a highly conserved Ping-Pong Bi-Bi mechanism [8]. Complete scission of a single azo bond requires the transfer of four electrons and four protons, achieved in two distinct cycles:

-

Cycle 1 (Hydrazine Formation): The enzyme binds NAD(P)H, and a hydride is transferred to the N5 of FMN, reducing it to FMNH2 [6]. NAD(P)+ is released. Direct Yellow 120 then binds to the active site. FMNH2 transfers two electrons to the -N=N- bond, reducing it to a hydrazine intermediate (-NH-NH-), returning the enzyme to its oxidized FMN state [7].

-

Cycle 2 (Amine Cleavage): A second NAD(P)H molecule binds and reduces FMN again [6]. The hydrazine intermediate receives another two electrons, triggering the scission of the N-N single bond and releasing two colorless aromatic amines [7].

Expert Insight: This obligate two-electron transfer is an evolutionary adaptation that avoids the generation of highly reactive, toxic single-electron radical intermediates [9].

Caption: Ping-Pong Bi-Bi mechanism of azoreductase-mediated Direct Yellow 120 cleavage.

Photocatalytic Cleavage: Advanced Redox Pathways

While enzymatic cleavage is highly specific, photocatalysis offers a robust, scalable alternative for industrial effluent treatment.

Semiconductor-Mediated Reductive Cleavage

Using nanocrystalline TiO2 or graphitic carbon nitride (g-C3N4), UV or visible light excitation generates electron-hole pairs [10], [11]. Expert Insight: In standard aerobic conditions, photocatalysis heavily favors oxidative degradation via hydroxyl radicals (•OH), leading to non-specific mineralization [10]. However, by introducing a hole scavenger (e.g., aqueous sodium formate), •OH formation is suppressed [10]. The photogenerated holes oxidize the scavenger, releasing protons (H+). Simultaneously, conduction band electrons (e-) reduce the azo bond of Direct Yellow 120, driving a targeted hydrogenation and subsequent N-N scission into functional aromatic amines [10].

Caption: Photocatalytic reductive cleavage of azo bonds using hole scavengers.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Azoreductase Cleavage Assay

Objective: Quantify the specific activity of recombinant azoreductase against Direct Yellow 120. Self-Validation: Includes a minus-enzyme control to rule out spontaneous auto-reduction by NAD(P)H.

-

Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.0) containing 150 mM NaCl to mimic physiological ionic strength.

-

Reagent Assembly: In a UV-Vis cuvette, combine 100 μM Direct Yellow 120, 0.1 mM NAD(P)H, and 10 μM FMN [12].

-

Baseline Establishment: Monitor the absorbance at the λmax of Direct Yellow 120 (typically ~400-430 nm) for 2 minutes to ensure baseline stability [12].

-

Enzyme Initiation: Inject 0.5 to 5 μg of purified recombinant azoreductase (e.g., AzoA) into the cuvette [9].

-

Kinetic Monitoring: Record the decrease in absorbance continuously for 10 minutes. The rate of decolorization directly correlates to the first-order cleavage of the azo bond.

-

Product Verification: Analyze the end-point mixture via LC-MS/MS to confirm the presence of specific aromatic amine cleavage products rather than non-specific degradation fragments [10].

Protocol 2: Photocatalytic Reductive Cleavage

Objective: Achieve targeted reduction of Direct Yellow 120 using TiO2 and a hole scavenger.

-

Catalyst Immobilization: Deposit nanocrystalline TiO2 onto Fluorine-doped Tin Oxide (FTO) glass. Causality: This prevents the need for complex slurry filtration and allows for complete recyclability [10].

-

Solution Preparation: Prepare an aqueous solution of 50 mg/L Direct Yellow 120. Add sodium formate (0.1 M) as the non-ionic hole scavenger [10].

-

Anaerobic Purging: Sparge the solution with N2 gas for 30 minutes. Causality: Oxygen acts as a highly competitive electron acceptor; its removal is mandatory to force photogenerated electrons toward the azo bond [9], [10].

-

Irradiation: Expose the system to a 300W Xenon lamp (with appropriate UV/Vis filters) while stirring.

-

Sampling & Analysis: Withdraw aliquots every 15 minutes. Measure dye depletion via UV-Vis and confirm amine accumulation via negative ion ESI-MS [10].

Quantitative Data Presentation

The following table synthesizes representative kinetic and thermodynamic parameters for azo bond cleavage methodologies.

| Parameter | Enzymatic Cleavage (Azoreductase) | Photocatalytic Cleavage (TiO2/Formate) |

| Primary Catalyst | FMN-dependent Azoreductase | Nanocrystalline TiO2 |

| Electron Source | NAD(P)H | Conduction Band Electrons ( e− ) |

| Mechanism | Ping-Pong Bi-Bi (2 Cycles) | Reductive Hydrogenation |

| Typical kcat | 10 - 400 s−1 (substrate dependent) | N/A (Surface-area dependent) |

| Optimal pH | 6.5 - 7.5 | 4.0 - 6.0 |

| Major Byproducts | Aromatic Amines | Aromatic Amines (e.g., Sulfanilic acid) |

| Limiting Factor | Steric hindrance of bulky dyes | Recombination of e− / h+ pairs |

References

-

Azoreductases in drug metabolism. NIH PMC. 6

-

Mechanistic and Crystallographic Studies of Azoreductase AzoA from Bacillus wakoensis A01. ACS Publications. 9

-

Role of Azoreductases in Bacterial Decolorization of Azo Dyes. Juniper Publishers. 5

-

Nature-Inspired Photocatalytic Azo Bond Cleavage with Red Light. ACS Publications. 3

-

12222-63-8, C.I. Direct Yellow 120 Formula. ECHEMI. 1

-

A proposed catalytic reaction of azoreductase. ResearchGate. 8

-

Turning Waste into Useful Products by Photocatalysis with Nanocrystalline TiO2 Thin Films. MDPI. 10

-

Explorations and Applications of Enzyme-linked Bioremediation of Synthetic Dyes. IntechOpen. 7

-

Kinetic Investigation of a Presumed Nitronate Monooxygenase from Pseudomonas aeruginosa PAO1. ACS Publications.12

-

Direct Yellow 120. World dye variety. 4

-

Direct Yellow 120 | 12222-63-8. ChemicalBook. 2

-

Graphitic Carbon Nitride Catalyzes the Reduction of the Azo Bond by Hydrazine under Visible Light. PMC NIH. 11

Sources

- 1. echemi.com [echemi.com]

- 2. Direct Yellow 120 | 12222-63-8 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Explorations and Applications of Enzyme-linked Bioremediation of Synthetic Dyes | IntechOpen [intechopen.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Graphitic Carbon Nitride Catalyzes the Reduction of the Azo Bond by Hydrazine under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Mechanistic Insights into Direct Yellow 120: Toxicological Profiling and Environmental Fate

The Industrial Imperative vs. Environmental Reality

Direct Yellow 120 (DY120) is a commercially critical azo dye utilized extensively across the textile, leather, and paper manufacturing sectors[1][2]. While industrial suppliers frequently market DY120 as a non-toxic and eco-friendly colorant for handling purposes[1], its behavior as a xenobiotic compound in biological and ecological systems tells a more complex story. As scientists, we must evaluate DY120 not merely by its utility as a dye, but by its physicochemical architecture, which dictates its environmental persistence, metabolic degradation, and potential for latent toxicity[3].

Physicochemical Architecture and Structural Causality

The molecular behavior of DY120 is entirely governed by its structure. With a molecular weight of 684.61 g/mol and a formula of C27H22N6Na2O9S2, it is a bulky, heteroatom-rich molecule[1].

The presence of multiple sodium sulfonate groups is the defining feature of its design. These groups ensure that the dye dissociates into highly soluble anions in water[4]. The causality here is dual-natured:

-

Industrial Benefit: High aqueous solubility allows for uniform dispersion and penetration into cellulose and polyamide fibers during neutral or weakly acidic dyeing processes[4].

-

Environmental Detriment: This exact solubility prevents the dye from easily precipitating out of wastewater effluents. It resists standard flocculation techniques, leading to high mobility and persistence in aquatic ecosystems[3][4].

Quantitative Data Synthesis

To baseline our understanding, the critical physicochemical and ecotoxicological parameters of DY120 are summarized below.

Table 1: Physicochemical and Ecotoxicological Profile of Direct Yellow 120

| Parameter | Value / Characteristic | Mechanistic Implication |

| CAS Registry Number | 12222-63-8 | Regulatory identifier for global chemical tracking[1]. |

| Molecular Formula | C27H22N6Na2O9S2 | High nitrogen/sulfur content dictates complex, multi-step degradation pathways[1]. |

| Molecular Weight | 684.61 g/mol | Large steric bulk limits passive transcellular diffusion but enables strong substrate substantivity[1]. |

| Aqueous Solubility | High (Anionic Dissociation) | Sodium sulfonate groups ensure complete solvation, leading to high mobility in aquatic ecosystems[4]. |

| Primary Degradation | Photolysis / Reductive Cleavage | Recalcitrant to aerobic digestion; requires UV irradiation or anaerobic azoreductases for structural breakdown[3][5]. |

Toxicological Pathways: The Azo Cleavage Paradigm

The parent molecule of DY120 exhibits low acute toxicity. However, the toxicological risk of azo dyes lies in their metabolic degradation products[3].

When DY120 enters a biological system—such as the mammalian gastrointestinal tract or the hepatic microenvironment—it encounters anaerobic conditions. Here, azoreductase enzymes catalyze the reductive cleavage of the N=N azo bonds[3]. This cleavage yields aromatic amines, a class of compounds with well-documented mutagenic and carcinogenic potential[3][6]. Furthermore, under specific light irradiation, the degradation of complex azo dyes can generate superoxide anions and reactive oxygen species (ROS), inducing severe oxidative stress in exposed cellular tissues[5].

Mechanistic pathways of Direct Yellow 120 degradation via biotic and abiotic routes.

Environmental Fate: Persistence and Abiotic Degradation

Because DY120 is highly recalcitrant to aerobic bacterial digestion, traditional wastewater treatment plants often fail to mineralize it. Consequently, the primary route of environmental attenuation is abiotic photolysis[5].

When discharged into surface waters, DY120 absorbs solar radiation. This energy initiates a slow photochemical breakdown. However, the photolytic half-life of similar azo dyes can extend up to 174 days[5]. During this prolonged residence time, the dye attenuates light penetration in the water column, suppressing aquatic photosynthesis, while simultaneously releasing potentially toxic photodegradation byproducts into the food web[6].

Self-Validating Experimental Methodologies

To accurately assess the toxicity and environmental fate of DY120, researchers must employ self-validating workflows. The following protocols are designed with built-in orthogonal validation to ensure data integrity.

Step-by-step experimental workflow for evaluating DY120 toxicity and environmental fate.

Protocol 1: In Vitro Hepatic Metabolism and Cytotoxicity Screening

Objective: To evaluate the reductive cleavage of DY120 by hepatic enzymes and quantify subsequent cellular toxicity. Causality: HepG2 cells are utilized because they retain the expression of cytochrome P450 enzymes and azoreductases, providing a highly accurate in vitro model for human hepatic xenobiotic metabolism.

-

Cell Seeding & Acclimation: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to ensure monolayer adherence.

-

Hypoxic Dye Incubation: Treat cells with a concentration gradient of DY120 (0.1 to 100 µM). Crucial Step: Perform incubation under hypoxic conditions (1% O2) for 48 hours. Why? Azoreductase activity is competitively inhibited by oxygen; hypoxia accurately simulates the reductive microenvironment required for N=N bond cleavage.

-

Orthogonal Validation (Cytotoxicity & Metabolism):

-

Viability (MTT Assay): Add 10 µL of MTT reagent to each well. The reduction of MTT to formazan by metabolically active cells provides a direct readout of mitochondrial dysfunction caused by toxic metabolites.

-

Metabolite Extraction (LC-MS/MS): In parallel wells, lyse the cells and extract the supernatant using solid-phase extraction (SPE). Analyze via LC-MS/MS to quantify the formation of specific aromatic amines. Self-Validation: This directly correlates observed cell death (MTT) with the exact concentration of toxic metabolites (LC-MS/MS).

-

Protocol 2: Environmental Photodegradation Simulation

Objective: To map the abiotic degradation kinetics of DY120 in surface water models. Causality: Because azo dyes resist aerobic biodegradation, UV-driven photolysis must be accurately modeled to predict environmental half-life.

-

Matrix Preparation: Prepare a 10 mg/L solution of DY120 in simulated river water containing natural dissolved organic matter (DOM). Why? DOM acts as a photosensitizer, generating indirect reactive oxygen species (ROS) that accelerate dye degradation, mimicking real-world aquatic environments.

-

Solar Irradiation: Place the samples in a photoreactor equipped with a Xenon arc lamp. Why? The Xenon lamp accurately simulates the AM 1.5G solar spectrum. Maintain the temperature at 25°C using a water jacket to isolate photochemical degradation from thermal degradation.

-

Kinetic Sampling: Withdraw 1 mL aliquots at predetermined intervals (0, 1, 3, 6, 12, and 24 hours). Immediately quench the reaction by adding a radical scavenger (e.g., tert-butanol) to halt ROS activity and freeze the chemical state.

-

Chromatographic Quantification: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector set to the dye's λmax . Calculate the first-order degradation rate constant ( k ) to predict the environmental half-life.

Sources

- 1. DIRECT YELLOW 120 Manufacturer in Mumbai, DIRECT YELLOW 120 Exporter [dyestuff.co.in]

- 2. Direct Yellow 120 | 12222-63-8 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Direct dye | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Physicochemical Profiling and Analytical Methodologies for Direct Yellow 120 Azo Dye: A Technical Whitepaper

Executive Summary

Direct Yellow 120 (DY120), synonymous with Direct Fast Yellow GR, is a synthetic, water-soluble anionic azo dye widely utilized in the textile, paper, and leather industries[1]. Characterized by its high substantivity to cellulosic fibers and exceptional dry rubbing resistance, DY120 is a critical colorant in industrial manufacturing[1]. However, as with many polyazo dyes, its structural resilience poses significant challenges for environmental remediation. This whitepaper provides an in-depth technical analysis of the physicochemical properties of DY120, the mechanistic basis of its substrate affinity, and self-validating protocols for its quantification and degradation analysis.

Physicochemical Profile and Structural Causality

The performance of DY120 as a direct dye is intrinsically linked to its molecular architecture. The dye relies on a highly conjugated π -electron system spanning multiple azo ( −N=N− ) linkages to produce its characteristic yellow chromophore.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Direct Yellow 120 (Direct Fast Yellow GR) |

| CAS Number | 12222-63-8[1] |

| Molecular Formula | C27H22N6Na2O9S2 [2] |

| Molecular Weight | 684.61 g/mol [1] |

| Color Index (C.I.) Number | 29040[1] |

| Physical Form | Yellow Powder[1] |

| Solubility | Highly soluble in water (Anionic) |

Mechanistic Insights into Substantivity: DY120 does not require a mordant to bind to substrates. Its linear, planar molecular geometry allows the dye molecules to align parallel to the polymeric chains of cellulose. The presence of multiple sodium sulfonate ( −SO3−Na+ ) groups serves a dual purpose: it imparts high aqueous solubility for dye bath formulation, and it facilitates strong dipole-dipole interactions and hydrogen bonding with the hydroxyl groups of the cellulosic matrix. This high-affinity binding is the causal factor behind the dye's excellent dry rubbing resistance[1].

Degradation Pathways and Environmental Toxicology

Azo dyes are notoriously recalcitrant to conventional aerobic biological wastewater treatment. When released into the environment, DY120 can undergo reductive cleavage under anaerobic conditions. Azoreductase enzymes or chemical reducing agents attack the electron-dense azo bonds, breaking the molecule down into colorless aromatic amines[3].

This decolorization is often mistaken for detoxification. In reality, the resulting aromatic amines are frequently more toxic, and potentially mutagenic, than the intact parent dye[4]. Therefore, modern environmental remediation strategies rely on Advanced Oxidation Processes (AOPs) to achieve complete mineralization rather than mere decolorization.

Fig 1: Reductive cleavage and mineralization pathway of Direct Yellow 120.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to differentiate between true experimental outcomes and artifactual errors.

Protocol 1: Spectrophotometric Quantification & Matrix-Tolerant Purity Analysis

Objective: Accurately quantify DY120 concentration in complex aqueous matrices (e.g., industrial effluent). Causality: Direct UV-Vis measurement is highly susceptible to interference from other absorbing species in wastewater. We employ the Standard Addition Method to mathematically isolate the dye's signal from matrix-induced spectral shifts.

-

Wavelength Optimization: Scan a 10 mg/L pure DY120 standard solution from 300 to 600 nm to empirically determine the exact λmax (typically in the 400–430 nm range). Validation Check: The peak must be sharp and symmetric. A broad or split peak indicates dye aggregation (dimerization), requiring sample dilution to ensure adherence to the Beer-Lambert Law.

-

Calibration Curve Construction: Prepare working standards ranging from 1 to 20 mg/L. Measure absorbance at the established λmax . Validation Check: Calculate the linear regression. The R2 value must exceed 0.995. A non-zero intercept indicates baseline drift or mismatched cuvettes, which must be corrected before proceeding.

-

Standard Addition: Divide the unknown sample into multiple aliquots. Spike each aliquot with increasing, known concentrations of DY120. Validation Check: Plot the absorbance of the spiked samples against the spiked concentrations. If the slope of this line matches the slope of the pure calibration curve, matrix interference is negligible. If the slopes diverge, the matrix is altering the dye's molar absorptivity, and the x-intercept of the standard addition plot must be used to determine the true initial concentration.

Protocol 2: Photocatalytic Degradation & Mineralization Assay

Objective: Evaluate the efficacy of UV/ H2O2 treatment on DY120 and confirm true molecular mineralization. Causality: Measuring the loss of yellow color (decolorization) only proves that the azo bond has been broken. To prove that the resulting toxic aromatic amines have been destroyed, we must track the removal of Total Organic Carbon (TOC)[4].

-

Reactor Setup: Load 500 mL of a 50 mg/L DY120 solution into a quartz photoreactor. Add 10 mM of H2O2 . Causality: Quartz is utilized because it is transparent to UVC radiation (254 nm), which is strictly required to homolytically cleave H2O2 into highly reactive hydroxyl radicals ( ⋅OH ).

-

Dark Adsorption Phase: Stir the mixture in the dark for 30 minutes prior to UV exposure. Validation Check: Measure the dye concentration before and after this dark phase. Any reduction in concentration is solely due to physical adsorption to the reactor walls, not chemical degradation. This establishes the true kinetic baseline ( C0 ).

-

Irradiation & Quenching: Activate the UVC lamp. Withdraw 5 mL aliquots at 15-minute intervals. Immediately add a stoichiometric excess of sodium thiosulfate to each aliquot. Causality: Unquenched H2O2 will continue to generate radicals and degrade the dye inside the sample vial while awaiting analysis, artificially inflating the apparent degradation rate.

-

Dual-Track Analysis:

-

Decolorization Track: Measure absorbance at λmax .

-

Mineralization Track: Analyze the identical samples using a TOC analyzer. Validation Check: Compare the kinetic curves. A 99% drop in absorbance coupled with only a 20% drop in TOC indicates the dangerous accumulation of colorless aromatic amines. A successful remediation protocol requires an >80% reduction in TOC, confirming that the carbon backbone has been oxidized to CO2 .

-

References

-

DIRECT YELLOW 120 Dye - Affordable Prices from Manufacturer and Supplier in Mumbai. Dyestuff.co.in. Available at: [Link]

-

Direct dye | Chemical Product Catalog. Chemsrc.com. Available at:[Link]

-

Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of AZO Compounds. U.S. Environmental Protection Agency (EPA). Available at:[Link]

-

Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Direct Yellow 120 degradation pathways in aquatic environments

An In-depth Technical Guide to the Degradation Pathways of Direct Yellow 120 in Aquatic Environments

Introduction: The Environmental Challenge of a Versatile Dye

Direct Yellow 120 (DY120), a double azo-class dye, is a vital colorant in the paper and textile industries due to its vibrant yellow hue and direct application properties.[1][2] Its chemical structure, characterized by two azo (–N=N–) chromophoric groups, imparts high stability and colorfastness, which are desirable traits for industrial use.[3] However, this same stability contributes to its persistence when released into aquatic ecosystems. The discharge of effluents containing DY120 leads to aesthetic pollution, reduces light penetration essential for aquatic life, and, more critically, poses toxicological risks.[4] The breakdown of azo dyes can release aromatic amines, a class of compounds known for their potential carcinogenicity and mutagenicity, making the effective degradation of DY120 a significant environmental priority.[5][6][7]

This technical guide provides a comprehensive analysis of the primary degradation pathways of Direct Yellow 120 in aquatic environments. We will explore abiotic and biotic mechanisms, detail the experimental methodologies used to study these processes, and evaluate the analytical techniques required to validate degradation and assess the reduction in toxicity. This document is intended for researchers, environmental scientists, and chemical professionals dedicated to developing robust remediation strategies for dye-polluted wastewater.

Part 1: Abiotic Degradation Pathways

Abiotic degradation relies on physical and chemical processes to break down the dye molecule without the direct involvement of microorganisms. For a complex molecule like Direct Yellow 120, these pathways primarily involve advanced oxidation processes that generate highly reactive species capable of cleaving the resilient azo bonds and aromatic rings.

Advanced Oxidation Processes (AOPs): Harnessing Radical Chemistry

Advanced Oxidation Processes (AOPs) are a class of procedures characterized by the generation of powerful and non-selective hydroxyl radicals (•OH), which have a very high oxidation potential (2.80V).[8] These radicals can attack and mineralize a wide range of refractory organic pollutants, including azo dyes.[9][10]

Ozonation is a highly effective AOP for treating dye wastewater.[11] Ozone can degrade pollutants through two pathways: a direct reaction with the dye molecule or an indirect reaction via the formation of hydroxyl radicals, a process that is favored at alkaline pH.[9]

The efficiency of ozonation can be significantly enhanced by combining it with ultraviolet (UV) radiation (O₃/UV). UV light accelerates the decomposition of ozone into hydrogen peroxide, which then reacts with more ozone to produce a greater yield of hydroxyl radicals, leading to faster and more complete degradation.[12] Studies on the closely related Direct Yellow 12 have demonstrated that the maximum color removal is achieved under alkaline conditions (pH 9) and that the application of UV light can substantially reduce the required reaction time.[12][13]

The degradation process begins with the electrophilic attack of •OH radicals on the electron-rich azo linkages and aromatic rings of the DY120 molecule. This leads to the cleavage of the chromophore, resulting in rapid decolorization, followed by the sequential breakdown of the resulting aromatic intermediates into smaller organic acids and, ultimately, mineralization to CO₂, H₂O, and inorganic salts.[13]

| Parameter | Ozonation (O₃) | UV-Assisted Ozonation (O₃/UV) | Reference |

| Optimal pH | 9 (Alkaline) | 9 (Alkaline) | [13] |

| Kinetics | First-Order | First-Order (Higher Rate Constant) | [12] |

| Decolorization Time | Slower | Faster (e.g., 10 min for 200 ppm DY-12) | [12] |

| Mineralization (COD Reduction) | Significant | >85% | [12] |

| Byproduct Toxicity | Potential for intermediates | No toxic organic compounds detected post-treatment | [12] |

This protocol describes a bench-scale experiment for evaluating the degradation of DY120 using a UV-assisted ozone process.

1. Materials and Equipment:

-

Direct Yellow 120 stock solution (e.g., 1000 mg/L)

-

Batch photoreactor with a UV lamp (e.g., low-pressure mercury lamp)

-

Ozone generator

-

Gas diffuser (sparger)

-

pH meter and buffer solutions (for pH adjustment with H₂SO₄ and NaOH)

-

Magnetic stirrer

-

Analytical instruments: UV-Vis Spectrophotometer, HPLC-MS/MS, COD analyzer

2. Procedure:

-

Prepare a 200 mL solution of Direct Yellow 120 at the desired concentration (e.g., 100 mg/L) in the batch reactor.[13]

-

Adjust the initial pH of the solution to 9 using dilute H₂SO₄ or NaOH.[13]

-

Turn on the magnetic stirrer to ensure the solution is well-mixed.

-

Start the ozone generator, bubbling ozone gas through the solution via the sparger at a constant flow rate (e.g., 500 mg/h).[13]

-

Simultaneously, turn on the UV lamp to initiate the photocatalytic process.

-

Withdraw aliquots (e.g., 5 mL) at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

Immediately quench any residual ozone in the samples (e.g., with sodium thiosulfate) to stop the reaction.

-

Analyze the samples for color removal using the UV-Vis spectrophotometer at the maximum wavelength of DY120.

-

Analyze initial and final samples for Chemical Oxygen Demand (COD) to determine the extent of mineralization.[12]

-

Use HPLC-MS/MS to identify and quantify degradation intermediates in samples taken at various time points.[12]

Caption: Two-stage microbial degradation of azo dyes.

This protocol outlines a method for assessing the ability of a fungal species, such as Aspergillus niger, to degrade DY120. [14] 1. Materials and Equipment:

-

Pure culture of Aspergillus niger

-

Potato Dextrose Agar (PDA) for fungal cultivation

-

Liquid mineral salt medium

-

Direct Yellow 120

-

Shaking incubator

-

Erlenmeyer flasks (250 mL)

-

Filtration and centrifugation equipment

-

UV-Vis Spectrophotometer

2. Procedure:

-

Cultivate Aspergillus niger on PDA plates for 7-10 days to allow for sporulation.

-

Prepare a spore suspension by washing a mature plate with sterile saline solution.

-

Inoculate 250 mL Erlenmeyer flasks containing 100 mL of sterile liquid mineral salt medium with the fungal spores.

-

Add Direct Yellow 120 to the flasks to achieve the desired final concentration (e.g., 50-100 mg/L).

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) for a period of 10 days. [14]A control flask with the dye but no fungus should be run in parallel.

-

Withdraw samples aseptically at regular intervals.

-

Separate the fungal biomass from the supernatant by filtration or centrifugation. [14]8. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the percentage of decolorization.

-

The decolorization efficiency (%) can be calculated as: [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

Part 3: Analytical Validation and Toxicity Assessment

Effective remediation is not complete until the degradation is analytically confirmed and the final effluent is shown to be non-toxic.

Analytical Workflow

A multi-instrument approach is necessary for a complete picture of the degradation process.

-

UV-Visible Spectrophotometry: The primary tool for monitoring the rate of decolorization by measuring the decrease in absorbance at DY120's λ_max. [15]* High-Performance Liquid Chromatography (HPLC): Used to separate the parent dye from its various degradation byproducts. Coupled with a Diode Array Detector (DAD), it can track the disappearance of the parent peak and the appearance and disappearance of intermediate peaks. [15]* Mass Spectrometry (MS/MS): When coupled with HPLC, MS/MS is the definitive tool for the structural elucidation of degradation intermediates, providing the mass-to-charge ratio (m/z) of the fragments, which is crucial for proposing a degradation pathway. [12][13]* Fourier-Transform Infrared Spectroscopy (FTIR): Confirms biodegradation by showing the disappearance of characteristic peaks of the parent dye (e.g., the N=N stretch) and the appearance of new peaks corresponding to the degradation products. [15]* Chemical Oxygen Demand (COD): A critical measure of the total amount of oxygen required to chemically oxidize all organic compounds. A significant reduction in COD indicates that the dye has not just been decolorized but has been mineralized into simpler, less harmful substances. [16]

Toxicity Assessment

The ultimate goal of any degradation strategy is detoxification. The parent dye may be toxic, but the aromatic amines formed during degradation can sometimes be even more so. [7]Therefore, toxicity assays are non-negotiable for validating a treatment process.

-

Phytotoxicity Test: This assay evaluates the effect of the treated and untreated dye solution on plant life. A common method involves measuring the seed germination rate and root/shoot elongation of sensitive plant species (e.g., cress, lettuce) when irrigated with the effluent. [15]* Biotoxicity Test: These tests assess the impact on microorganisms or aquatic invertebrates. For example, the effect on bacterial cultures can be observed, or standardized tests using organisms like Daphnia magna (water flea) can be performed to measure mortality or immobilization. [15]

Conclusion and Future Outlook

The degradation of Direct Yellow 120 in aquatic environments is achievable through several advanced pathways. Advanced Oxidation Processes, particularly UV-assisted ozonation, offer rapid and highly efficient decolorization and mineralization, effectively eliminating toxic byproducts. [12]Biotic methods, leveraging the enzymatic machinery of fungi and bacteria, present a more sustainable and cost-effective, albeit slower, alternative that transforms the dye through a sequential anaerobic-aerobic process. [7][15] The choice of the optimal degradation strategy depends on factors such as the concentration of the dye, the volume of effluent, operational costs, and regulatory requirements. Future research should focus on hybrid systems that combine the speed of AOPs with the sustainability of biological treatments. Developing novel, highly efficient catalysts for photocatalysis and identifying robust microbial consortia capable of simultaneous decolorization and mineralization of aromatic amines under a wider range of environmental conditions remain key objectives in the quest to mitigate the environmental impact of azo dyes.

References

- World Dye Variety. (2012). Direct Yellow 120.

- Macsen Dyes. (n.d.). DIRECT YELLOW 120 Dye.

- ChemicalBook. (n.d.). Direct Yellow 120.

- ECHEMI. (n.d.). C.I. Direct Yellow 120.

- BenchChem. (2025). A Comparative Guide to the Biodegradation of Reactive Yellow Dyes Using Immobilized Cells.

- Frontier in Medical and Health Research. (2026). PHOTOCATALYTIC METHODS USED FOR DEGRADATION OF DIRECT YELLOW 12 DYE: A COMPREHENSIVE REVIEW.

- Desalination and Water Treatment. (2021).

- El Nemr, A. et al. (2018). HPLC-MS/MS Mechanistic study of Direct Yellow 12 degradation using Ultraviolet assisted ozone process.

- Academia.edu. (2018). HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process.

- UTAR Institutional Repository. (n.d.).

- Atlantis Press. (n.d.).

- ResearchGate. (n.d.). Biodegradation of direct golden yellow, a textile dye by Pseudomonas putida.

- The Palawan Scientist. (2025).

- International Journal of Engineering Research and Development. (2020).

- Kořínková, J., et al. (2019). Biodegradation of Direct Yellow 28, Red 80, and Blue 71 Azo Dyes Using Fungi of the Genus Aspergillus.

- MDPI. (2025).

- Hydrogen Link. (n.d.).

- MDPI. (2026). Alkaline Mycoremediation: Penicillium rubens and Aspergillus fumigatus Efficiently Decolorize and Detoxify Key Textile Dye Classes.

- Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency.

- Santa Cruz Biotechnology. (n.d.). Direct yellow 50.

- Taylor & Francis Online. (2018). Decolorization of mordant yellow 1 using Aspergillus sp.

- Semantic Scholar. (2019). Biodegradation of Direct Yellow 28, Red 80, and Blue 71 Azo Dyes Using Fungi of the Genus Aspergillus.

- PMC. (n.d.). Azo dyes degradation by microorganisms – An efficient and sustainable approach.

- Scientific Research Publishing. (n.d.).

- PMC. (2022).

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. DIRECT YELLOW 120 Dye - Affordable Prices from Manufacturer and Supplier in Mumbai [dyestuff.co.in]

- 3. Direct Yellow 120 | 12222-63-8 [m.chemicalbook.com]

- 4. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fmhr.net [fmhr.net]

- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 7. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijerd.com [ijerd.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. palawanscientist.org [palawanscientist.org]

- 11. mdpi.com [mdpi.com]

- 12. (PDF) HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. potopk.com.pl [potopk.com.pl]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. deswater.com [deswater.com]

High-Affinity Staining of Cellulosic Materials Using Direct Yellow 120: An Application Note

Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Biomaterial Scaffold Tracking, Cellulose Hydrogel Characterization, and Textile/Paper Engineering

Executive Summary

Direct Yellow 120 (C.I. 29040, CAS: 12222-63-8) is a highly soluble, double azo direct dye renowned for its exceptional color fastness and vivid yellow saturation[1][2]. While traditionally foundational in the commercial textile and paper industries[3][4], its robust staining properties make it an invaluable analytical tool for researchers developing cellulose-based hydrogels, biomaterial scaffolds, and microcarriers. This application note details a field-proven, self-validating protocol for achieving uniform, high-contrast staining of cellulosic materials, bridging industrial dye chemistry with laboratory-scale precision.

Mechanistic Principles of Cellulose Substantivity

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen. The physical chemistry of the dye-fiber interaction dictates the protocol's success.

Direct Yellow 120 is an anionic dye, formulated as a sodium salt of sulfonic acid (Molecular Formula: C27H22N6Na2O9S2, MW: 684.61 g/mol )[2][5]. Its binding mechanism relies on three core principles:

-

Electrostatic Repulsion & The Role of Electrolytes: When immersed in an aqueous bath, cellulosic fibers (such as cotton, paper pulp, or bacterial cellulose) develop a negative surface charge (zeta potential). This creates an electrostatic barrier against the negatively charged dye molecules[6]. The controlled addition of an electrolyte (typically NaCl or Na 2 SO 4 ) is essential to mask this surface charge, reducing repulsive forces and allowing the dye to approach the fiber surface.

-

Substantivity via Molecular Geometry: Once the electrostatic barrier is neutralized, the linear, coplanar geometry of the double azo structure allows the dye to align closely with the cellulose polymer chains[2]. Fixation is achieved through short-range Van der Waals forces and extensive hydrogen bonding between the dye's functional groups and the hydroxyl groups of the cellulose[6].

-

Thermal Swelling: Cellulose is a semi-crystalline polymer. Elevating the dye bath temperature swells the amorphous regions of the fiber, increasing the free volume and facilitating the deep penetration of the bulky dye molecules[4].

Optimized Staining Parameters

Different cellulosic substrates possess varying degrees of crystallinity and porosity. The table below summarizes the optimized parameters to prevent unlevel (patchy) dyeing across different materials.

Causality Note: Viscose rayon possesses a lower degree of crystallinity compared to native cotton. Consequently, it absorbs dye much more rapidly. To prevent uneven dye "strikes," the protocol for viscose requires a higher liquor ratio, lower electrolyte concentration, and a slightly lower maximum temperature[4][7].

| Substrate Type | Dye Conc. (% owf*) | Liquor Ratio** | Electrolyte (g/L) | Optimal pH | Max Temp (°C) | Exhaustion Time (min) |

| Cotton Fibers | 1.0 - 2.0 | 20:1 | 10 - 15 | 7.0 - 8.0 | 90 - 95 | 45 - 60 |

| Viscose Rayon | 0.5 - 1.5 | 30:1 | 5 - 10 | 7.0 - 7.5 | 85 - 90 | 40 - 50 |

| Paper Pulp / Scaffolds | 2.0 - 3.0 | 40:1 | 15 - 20 | 8.0 - 8.5 | 80 - 85 | 60 - 75 |

* % owf = percentage on weight of fiber. ** Liquor Ratio = ratio of dye bath volume (mL) to substrate weight (g).

Self-Validating Experimental Protocol

Phase 1: Substrate Preparation (Scouring)

-

Why: Raw cellulose contains hydrophobic waxes, pectins, or residual culture media that sterically hinder dye penetration.

-

Action: Submerge the cellulosic material in a solution of 2 g/L Na 2 CO 3 and 1 g/L non-ionic surfactant (e.g., Triton X-100). Heat to 90°C for 30 minutes. Rinse thoroughly with deionized (DI) water until the effluent reaches a neutral pH.

Phase 2: Dye Bath Preparation

-

Why: Direct Yellow 120 must be completely solubilized to prevent particulate aggregation, which causes dark spotting[1].

-

Action: Weigh the required amount of Direct Yellow 120 powder. Paste the dye with a few drops of cold water, then dissolve completely in warm DI water (50°C). Dilute to the final working volume based on your target liquor ratio.

Phase 3: Immersion and Thermal Gradient

-

Why: A sudden introduction to high heat causes rapid, superficial dye binding. A temperature gradient ensures uniform diffusion into the core of the swollen fibers.

-

Action: Immerse the substrate in the dye bath at 40°C. Gradually raise the temperature to the target maximum (e.g., 90°C) at a controlled rate of 2°C/min.

Phase 4: Fractional Electrolyte Dosing (Critical Step)

-

Why: Adding the salt all at once causes a sudden drop in electrostatic repulsion, leading to a rapid, localized dye "strike." Fractional dosing ensures level dyeing.

-

Action: Once the bath reaches the maximum temperature, add the pre-dissolved NaCl or Na 2 SO 4 in three equal portions at 10-minute intervals.

Phase 5: Exhaustion and Self-Validation

-

Why: Time is required for the dye to migrate from the bath into the fiber matrix.

-

Action: Maintain the maximum temperature for 45–60 minutes.

-

Self-Validation Check: Extract a 10 µL drop of the dye bath and spot it onto a piece of standard filter paper. A clear or faintly yellow spreading rim (capillary halo) indicates high dye exhaustion. If the rim is dark yellow, extend the exhaustion time by 15 minutes.

Phase 6: Washing and Fixation

-

Why: Unfixed surface dye will cause background noise in imaging assays or leach into biological media.

-

Action: Remove the substrate and rinse immediately in cold DI water to close the fiber pores. Follow with a warm wash (50°C) for 10 minutes to strip loosely bound dye, and conclude with a final cold rinse.

Workflow Visualization

Fig 1: Step-by-step experimental workflow for Direct Yellow 120 cellulose staining.

Troubleshooting Guide

-

Issue: Patchy or Uneven Staining

-

Cause: Heating rate was too fast, or electrolyte was added simultaneously with the dye.

-

Solution: Strictly adhere to the 2°C/min thermal gradient and ensure fractional dosing of the salt only after the maximum temperature is reached.

-

-

Issue: Poor Color Yield / Low Saturation

-

Cause: Insufficient swelling of the cellulose or low electrolyte concentration.

-

Solution: Verify the bath pH is slightly alkaline (7.5 - 8.0) to maximize fiber swelling. Ensure the correct liquor ratio is maintained; too much water dilutes the dye-fiber interaction probability.

-

References

-

Title: Direct Yellow 120 Profile & Molecular Structure Source: World Dye Variety URL: [Link]

-

Title: Direct Dyes Exporter & Technical Specifications Source: Dyestuff India URL: [Link]

-

Title: Direct Yellow 120 - Product Category and Chemical Properties Source: American Chemical Suppliers URL: [Link]

Sources

- 1. topmostchemical.com [topmostchemical.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. echemi.com [echemi.com]

- 4. Direct Dyes Exporter, Direct Dyes Supplier in Mumbai [dyestuff.co.in]

- 5. direct dyes suppliers USA [americanchemicalsuppliers.com]

- 6. sdinternational.com [sdinternational.com]

- 7. sdinternational.com [sdinternational.com]

Application Note: Photocatalytic Degradation of Direct Yellow 120 Using TiO₂ Nanoparticles

Executive Summary & Scientific Rationale

The textile and pharmaceutical industries generate significant volumes of complex wastewater containing synthetic azo and diazo dyes. Direct Yellow 120 (CAS: 12222-63-8) is a highly recalcitrant, water-soluble diazo dye characterized by its dual azo bonds (-N=N-) and complex aromatic structure. Traditional wastewater treatment methods (e.g., coagulation, biological digestion) are often ineffective against such stable molecules.

Advanced Oxidation Processes (AOPs), specifically heterogeneous photocatalysis using Titanium Dioxide (TiO₂) nanoparticles, offer a highly efficient pathway for the complete mineralization of these pollutants[1]. This application note provides a comprehensive, self-validating protocol for the photocatalytic degradation of Direct Yellow 120, detailing the mechanistic causality behind parameter optimization and experimental design.

Mechanistic Causality: The Photocatalytic Pathway

To optimize degradation, one must first understand the fundamental charge-transfer dynamics at the semiconductor-liquid interface. When TiO₂ nanoparticles are irradiated with photons possessing energy equal to or greater than their bandgap ( Eg≈3.2 eV for anatase), electrons ( e− ) are excited from the valence band to the conduction band, leaving behind positively charged holes ( h+ )[1].

These charge carriers migrate to the nanoparticle surface and interact with adsorbed water and dissolved oxygen:

-

Oxidation (Hole Pathway): Valence band holes ( h+ ) oxidize adsorbed H₂O or OH⁻ to form highly reactive hydroxyl radicals (•OH)[2].

-

Reduction (Electron Pathway): Conduction band electrons ( e− ) reduce dissolved O₂ to superoxide radical anions (O₂•⁻), which further protonate to yield additional •OH[3].

The generated •OH and h+ attack the electron-dense azo bonds of Direct Yellow 120, leading to reductive cleavage, the formation of intermediate aromatic amines, and eventual mineralization into CO₂, H₂O, and inorganic ions (SO₄²⁻, NO₃⁻)[1].

Fig 1: Photocatalytic mechanism of TiO2-mediated ROS generation and diazo bond cleavage.

Experimental Methodology: A Self-Validating Protocol